molecular formula C18H15ClN2O5 B2911039 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide CAS No. 955241-02-8

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide

Cat. No.: B2911039
CAS No.: 955241-02-8
M. Wt: 374.78
InChI Key: CIPCEZJRJKCKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide (CAS 955241-02-8) is a synthetic compound based on the 2-oxooxazolidinone core, a scaffold recognized for its significant applications in medicinal chemistry, particularly as a foundation for antibiotics . The molecular structure features a benzodioxole moiety at the 3-position of the oxazolidinone ring and a methyl-linked 2-chlorobenzamide group at the 5-position, resulting in a molecular formula of C18H15ClN2O5 and a molecular weight of 374.8 g/mol . This structural configuration is of considerable interest in biomedical research due to its demonstrated biological activities. Preliminary investigations suggest the compound exhibits a multi-faceted mechanism of action. It has been studied for its potential to inhibit specific enzymatic activity, such as that of cyclooxygenase (COX) enzymes, which are pivotal in inflammation pathways . Furthermore, the compound has shown promising cytotoxic effects in vitro, inducing apoptosis and causing cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its value in oncology research . Its antimicrobial properties have also been evaluated against a range of bacterial strains, positioning it as a potential candidate for investigating new anti-infective agents . In vivo studies in murine models have provided supporting evidence for these activities, including significant anti-inflammatory effects and the inhibition of tumor growth in xenograft models following oral administration . This compound is intended for research applications only and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c19-14-4-2-1-3-13(14)17(22)20-8-12-9-21(18(23)26-12)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPCEZJRJKCKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 benzo d 1 3 dioxol 5 yl 2 oxooxazolidin 5 yl methyl 2 chlorobenzamide \text{N 3 benzo d 1 3 dioxol 5 yl 2 oxooxazolidin 5 yl methyl 2 chlorobenzamide }

Molecular Formula: C17_{17}H14_{14}ClN\O3_{3}

Molecular Weight: 325.75 g/mol

The biological activity of this compound has been explored through various mechanisms:

  • Inhibition of Enzymatic Activity: Studies have shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Anticancer Activity: Preliminary investigations suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties: The compound has also demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeTargetResultReference
COX InhibitionCOX-1 and COX-2IC50_{50} = 12 µM
CytotoxicityHeLa CellsIC50_{50} = 15 µM
AntimicrobialE. coliZone of inhibition = 18 mm

In Vivo Studies

In vivo studies have further supported the findings from in vitro assays:

  • Animal Models: The compound was tested in murine models for anti-inflammatory effects, showing significant reduction in paw edema compared to control groups.
  • Tumor Growth Inhibition: In xenograft models, this compound significantly inhibited tumor growth by inducing apoptosis in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: A study evaluated the efficacy of this compound in a mouse model of rheumatoid arthritis. The results indicated a marked decrease in inflammatory markers and improved joint function.
  • Case Study 2: Another investigation focused on its application as an antimicrobial agent against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited potent activity, providing a promising lead for further development.

Comparison with Similar Compounds

Structural Analogs with Oxazolidinone Cores

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide (CAS 954701-96-3)
  • Structural Differences: Oxazolidinone 3-substituent: 3-chlorophenyl vs. benzodioxol-5-yl in the target compound. Benzamide substituent: 2-methyl vs. 2-chloro in the target.
  • The 2-chloro substituent on the benzamide may increase lipophilicity and metabolic stability relative to the 2-methyl group .

Benzodioxole-Containing Compounds

D-Series Compounds (D14–D20)
  • Examples: D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide. D15–D20: Variants with substituted phenylamino groups.
  • Comparison: Core Structure: Unlike the oxazolidinone in the target, these compounds feature penta-2,4-dienamide backbones. Physical Properties: Melting points range from 182.9–233.5°C, suggesting high crystallinity due to aromatic stacking. The target compound’s melting point is unreported but may follow similar trends due to the benzodioxole moiety . Substituent Effects: Electron-donating groups (e.g., benzyloxy in D15) vs. electron-withdrawing groups (e.g., nitro in D19) influence solubility and reactivity. The target’s 2-chlorobenzamide may balance these properties .
B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)
  • Key Features :
    • Benzodioxole linked to a chloromethyl-benzamide.
    • Synthesis : Crystallized from ethyl acetate, yielding white powder.
  • Comparison :
    • The chloromethyl group in B20 may confer higher reactivity (e.g., nucleophilic substitution) compared to the target’s stable 2-chlorobenzamide .

Chlorinated Amide Derivatives

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
  • Structure: Thiazolidinone core with chloroacetamide and benzodioxole.

Heterocyclic Compounds with Benzodioxole Moieties

ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)
  • Application : O-GlcNAcase inhibitor for neurodegenerative diseases.
  • Comparison: The piperazine-thiadiazole scaffold differs from the oxazolidinone core but shares the benzodioxole group, highlighting its versatility in drug design .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
  • Structure : Thiadiazole-acrylamide hybrid with benzodioxole.
  • Comparison: The acrylamide linker may enhance conformational flexibility compared to the rigid oxazolidinone-methyl bridge in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.